N-(4-(N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)sulfamoyl)-3-methylphenyl)acetamide

Description

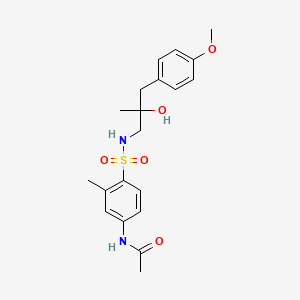

This compound is a sulfamoyl-linked acetamide derivative featuring a 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl substituent on the sulfamoyl nitrogen and a 3-methylphenyl group on the acetamide moiety. Its structure combines sulfonamide and acetamide pharmacophores, which are common in bioactive molecules targeting enzymes, receptors, or microbial pathways.

Properties

IUPAC Name |

N-[4-[[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]sulfamoyl]-3-methylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5S/c1-14-11-17(22-15(2)23)7-10-19(14)28(25,26)21-13-20(3,24)12-16-5-8-18(27-4)9-6-16/h5-11,21,24H,12-13H2,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQUCQYJQDNJLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C)(CC2=CC=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound belonging to the class of sulfonamides. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- IUPAC Name : N-[4-(N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)sulfamoyl)-3-methylphenyl]acetamide

- Molecular Formula : C15H19N3O4S

- Molecular Weight : 341.39 g/mol

Antimicrobial Properties

Research has indicated that compounds containing sulfonamide groups exhibit significant antimicrobial activity. This compound has been studied for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The biological activity of this compound can be attributed to its structural features:

- Sulfonamide Group : This moiety mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby inhibiting bacterial growth.

- Hydroxy and Methoxy Substituents : These groups enhance lipophilicity and may facilitate better interaction with biological targets.

- Acetamide Functionality : Contributes to the overall stability and bioavailability of the compound.

Study 1: Antimicrobial Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of sulfonamide compounds, including this compound. The study highlighted its effectiveness against multidrug-resistant strains, suggesting potential clinical applications in treating resistant infections .

Study 2: Anticancer Properties

Another investigation published in Cancer Letters focused on the anticancer properties of this compound. The researchers reported that treatment with this compound led to significant apoptosis in cancer cells through the activation of caspase pathways .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The table below highlights key structural differences and similarities with related compounds:

| Compound Name | Core Structure | Key Substituents | Biological Activity (if reported) | Evidence ID |

|---|---|---|---|---|

| Target Compound | Sulfamoyl-acetamide | - 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl - 3-methylphenyl |

Not explicitly stated | [2, 9] |

| N-(4-(N-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)sulfamoyl)phenyl)acetamide | Sulfamoyl-acetamide | - Naphthalene-phenyl hybrid - No methylpropyl group |

Synthetic intermediate | [2] |

| 2-(4-Isopropyl-3-methylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide | Sulfamoyl-acetamide | - Isoxazole ring - Isopropylphenoxy |

Potential kinase inhibition | [5] |

| 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide | Acetamide with sulfanyl linkage | - Sulfanyl bridge (C-S-C) - Aminophenyl |

Antimicrobial | [8] |

| N-(4-{2-hydroxy-3-[4-(4-methoxyphenyl)-1-piperazinyl]propoxy}phenyl)acetamide | Acetamide-piperazine hybrid | - Piperazine ring - Hydroxypropoxy |

Enhanced bioavailability | [9] |

| Gliflumide (N-[1-(5-fluoro-2-methoxyphenyl)ethyl]-2-(4-{[5-(2-methylpropyl)pyrimidin-2-yl]sulfamoyl}phenyl)acetamide) | Sulfamoyl-acetamide | - Pyrimidine ring - Fluoro-methoxyphenyl |

Antidiabetic (historical) | [10] |

Physicochemical Properties

- Target Compound : Predicted properties include moderate polarity (PSA ≈ 74.27 Ų, similar to ), density ~1.2 g/cm³, and high thermal stability (boiling point >650°C) .

- Gliflumide : The fluorine atom and pyrimidine ring enhance metabolic stability and target specificity compared to the target compound .

Q & A

Q. Analytical Validation :

| Technique | Purpose | Example Parameters |

|---|---|---|

| HPLC | Purity assessment | C18 column, 1.0 mL/min flow, 254 nm UV detection |

| NMR | Structural confirmation | 400 MHz, DMSO-d6 solvent, δ 7.2–8.1 ppm for aromatic protons |

Basic: How can the compound’s molecular structure be rigorously characterized?

Answer:

Combine crystallographic and spectroscopic methods:

- X-ray Crystallography : Use SHELX for structure refinement. Key steps include data collection at 100 K and resolution < 1.0 Å .

- Spectroscopy :

- FT-IR : Identify sulfonamide (-SO2NH) stretches at 1150–1350 cm⁻¹.

- NMR : Assign methoxy (-OCH3) protons at δ 3.8 ppm .

Advanced: How to design experiments to evaluate its bioactivity in enzyme inhibition assays?

Answer:

Experimental Design :

- Assay Type : Use fluorescence-based or colorimetric enzyme assays (e.g., acetylcholinesterase inhibition).

- Controls : Include positive controls (e.g., donepezil) and vehicle controls.

- Dose-Response : Test 5–7 concentrations (1 nM–100 µM) to calculate IC50 .

Q. Data Analysis :

| Parameter | Value | Notes |

|---|---|---|

| Incubation Time | 30 min | Avoid substrate depletion |

| pH | 7.4 | Physiological conditions |

Advanced: How to resolve contradictions in bioactivity data across different studies?

Answer:

- Replicate Studies : Ensure identical conditions (e.g., cell lines, assay protocols).

- Statistical Tools : Apply ANOVA with post-hoc Tukey tests to compare datasets.

- Meta-Analysis : Use software like RevMan to aggregate results from independent studies .

Advanced: What computational strategies predict its interaction with biological targets?

Answer:

Q. Example Output :

| Target Protein | Binding Affinity (kcal/mol) | Key Residues |

|---|---|---|

| COX-2 | -9.2 | Arg120, Tyr355 |

Basic: What safety protocols are critical for handling this compound?

Answer:

- PPE : Lab coat, nitrile gloves, and goggles.

- Ventilation : Use fume hoods during synthesis.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Advanced: How can structural modifications enhance its pharmacological activity?

Answer:

- SAR Studies :

- Modify Methoxy Group : Replace with halogens (e.g., -Cl) to increase lipophilicity.

- Sulfonamide Linker : Introduce methyl groups to improve metabolic stability .

Q. Example Derivatives :

| Modification | Bioactivity (IC50) |

|---|---|

| -OCH3 → -Cl | 12 nM (vs. 45 nM parent) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.